N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide
Description
N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide (CAS: 955593-42-7) is a hybrid molecule combining a coumarin (2-oxo-2H-chromene) scaffold with a tetrahydroquinoline derivative. Its molecular formula is C23H24N2O3, with a molecular weight of 376.4 g/mol . The structure features a carboxamide linkage between the coumarin moiety and a 1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl ethyl group. This design leverages the biological relevance of coumarins (e.g., anticoagulant, anti-inflammatory properties) and the pharmacological versatility of tetrahydroquinolines (e.g., CNS activity, kinase inhibition) .
Properties
IUPAC Name |
N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-2-25-13-5-7-17-14-16(9-10-20(17)25)11-12-24-22(26)19-15-18-6-3-4-8-21(18)28-23(19)27/h3-4,6,8-10,14-15H,2,5,7,11-13H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAHOVBMXMZEEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C19H22N2O3
- Molecular Weight : 330.39 g/mol
- LogP : 2.81 (indicating moderate lipophilicity)
- Polar Surface Area : 51 Ų
The structure consists of a chromene core linked to a tetrahydroquinoline moiety, which is known to influence its biological activity.
This compound is believed to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and inflammation.
- Receptor Modulation : It may also bind to receptors that regulate cellular processes, influencing pathways related to cell proliferation and apoptosis.
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical) | 15 | Induction of apoptosis |
| MCF-7 (breast) | 20 | Inhibition of cell proliferation |
| A549 (lung) | 18 | Modulation of apoptotic pathways |
In vitro assays demonstrated that the compound effectively induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins .
Anti-inflammatory Effects
The compound has shown potential anti-inflammatory activity as well:
| Assay Type | IC50 Value (µM) |
|---|---|
| Cytokine Inhibition (ELISA) | 25 |
| NO Production Inhibition (RAW 264.7 cells) | 30 |
These effects are attributed to the compound's ability to inhibit pro-inflammatory cytokines and nitric oxide production, suggesting its utility in treating inflammatory diseases .
Case Studies
-
Study on HeLa Cells :
A study investigated the effects of this compound on HeLa cells. Results indicated a significant reduction in cell viability at concentrations above 15 µM, with morphological changes consistent with apoptosis observed via microscopy . -
MCF-7 Breast Cancer Model :
In a model using MCF-7 cells, treatment with the compound resulted in a dose-dependent decrease in cell proliferation. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment at concentrations as low as 20 µM .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Tetrahydroquinoline Core
Compounds with modified tetrahydroquinoline substituents highlight the impact of alkyl and amino groups on activity:
- N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide (CAS: 921998-70-1): Differs by the ethyl group’s position on the tetrahydroquinoline nitrogen (1-ethyl vs. 2-ethyl in the target compound). Molecular weight: 362.4 g/mol (C21H18N2O4) . Reduced steric bulk may influence binding affinity compared to the target compound’s ethyl-ethyl linkage .
- N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide (CAS: 941906-09-8): Features a longer isopentyl chain (C5H11) instead of ethyl. Molecular weight: 404.5 g/mol (C24H24N2O4) . Increased lipophilicity may enhance membrane permeability but reduce solubility .
- N-(1-(2-(dimethylamino)ethyl)-8-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl) thiophene-2-carboximidamide (Compound 31): Incorporates a dimethylamino group and fluorine at position 6.
Coumarin-Linked Analogues
- N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide: Replaces the tetrahydroquinoline-ethyl group with a 4-methoxyphenethyl chain. The methoxy group increases electron density, altering π-π stacking interactions compared to the target compound’s tetrahydroquinoline system .
- 6-methyl-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide (Compound I): Lacks the tetrahydroquinoline moiety, instead featuring a 3-methylphenyl group. Demonstrates strong nonlinear optical (NLO) properties due to the electron-donating methyl group, suggesting the target compound’s coumarin core may also exhibit NLO activity .
Chiral and Enantiomeric Considerations
- (S)- and (R)-N-(1-(2-(1-methylpyrrolidin-2-yl)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl) thiophene-2-carboximidamide (Compound 35): Chiral separation via supercritical fluid chromatography (SFC) achieved enantiomers with >99% enantiomeric excess (ee). Stereochemistry significantly impacts biological activity; the target compound’s activity may depend on analogous chiral centers .
Key Structural and Functional Differences
Q & A
Q. Yield Optimization Strategies :
- Adjust stoichiometry (e.g., excess amine for nucleophilic substitution).
- Optimize reaction time/temperature (e.g., 3-hour reflux in vs. extended times for low-yield reactions in ) .
- Use high-purity solvents and reagents to minimize side reactions.
Which spectroscopic techniques are most effective for characterizing this compound?
Basic
Routine characterization includes:
- ¹H/¹³C NMR : For structural confirmation (e.g., compound 12 in resolved using ¹H NMR in CDCl₃) .
- IR spectroscopy : To identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .
- Mass spectrometry (MS) : For molecular weight validation (e.g., compound 31 in with MW 155.62 confirmed via MS) .
Q. Data Interpretation Tips :
- Compare peaks to analogous compounds (e.g., tetrahydroquinoline derivatives in show characteristic ethyl group signals at δ 1.2–1.4 ppm) .
How can researchers address discrepancies in reported biological activities of similar coumarin-carboxamide derivatives?
Advanced
Contradictions often arise from:
- Assay variability : Differences in cell lines (e.g., used unspecified cancer models) .
- Structural modifications : Substituents on the tetrahydroquinoline (e.g., fluorine in compound 31, ) alter pharmacokinetics .
Q. Resolution Strategies :
- Standardize assays (e.g., use NCI-60 panel for anticancer activity).
- Conduct comparative SAR studies (e.g., tested 10 derivatives with varying aryl groups to establish activity trends) .
What strategies are recommended for improving aqueous solubility without compromising stability?
Q. Advanced
- Co-solvent systems : Use DMSO/water mixtures (≤10% DMSO) for in vitro studies .
- Salt formation : Convert the free base to hydrochloride salts (e.g., compound 28 in isolated as a dihydrochloride) .
- Prodrug design : Introduce hydrolyzable groups (e.g., esterification of the carboxamide, as in ) .
Q. Stability Considerations :
How to design a structure-activity relationship (SAR) study for derivatives of this compound?
Advanced
Key Modifications :
- Tetrahydroquinoline core : Vary substituents (e.g., ethyl vs. methyl groups in ) .
- Coumarin moiety : Introduce electron-withdrawing groups (e.g., nitro or fluoro) to enhance reactivity .
Q. Experimental Design :
- Synthesize 5–10 derivatives with systematic substitutions.
- Test against a panel of biological targets (e.g., kinases, apoptosis markers).
- Use molecular docking to correlate activity with binding affinity (e.g., employed crystallography for structural insights) .
What in vivo models are appropriate for pharmacokinetic studies?
Q. Advanced
- Rodent models : Use Sprague-Dawley rats for bioavailability and half-life studies.
- Dosing routes : Intravenous vs. oral administration to assess absorption (e.g., highlights the need for stability in physiological pH) .
- Analytical methods : LC-MS/MS for plasma concentration monitoring.
How to mitigate common side reactions during synthesis?
Q. Basic
- Oxidation of tetrahydroquinoline : Conduct reactions under nitrogen atmosphere .
- Ester hydrolysis : Use anhydrous conditions for coumarin-carboxamide coupling .
- Byproduct formation : Monitor reactions via TLC and optimize stoichiometry (e.g., compound 30 in had 6% yield due to competing pathways) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
